molecular formula C16H25BrClNO B1525674 2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride CAS No. 1220020-37-0

2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride

Cat. No. B1525674
CAS RN: 1220020-37-0
M. Wt: 362.7 g/mol
InChI Key: MCUUDVVPSCUNHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride is a compound belonging to the class of phenyl ethers, which are organic compounds containing an ether group bonded to a phenyl group. It is a colorless crystalline solid with a melting point of 75°C and a boiling point of 261°C. It has a molecular weight of 333.7 g/mol and a solubility of 0.09 g/mL in water. It is also known as 2-Bromo-4-tert-pentylphenyl 3-piperidinyl ether hydrochloride, or BTPE.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical agents. Its brominated aromatic structure makes it a valuable intermediate in the construction of complex molecules. For instance, it can undergo further functionalization through nucleophilic substitution reactions, which are pivotal in creating targeted medicinal compounds .

Biopharma Production

The compound’s role in biopharma production is significant due to its potential use in the synthesis of bioactive molecules. It can be incorporated into larger structures that interact with biological systems, contributing to the development of new drugs .

Controlled Environment and Cleanroom Solutions

Given its stability and reactivity, this compound can be used in controlled environments for research and production purposes. It can act as a precursor or a reactant in chemical processes that require a cleanroom setting to prevent contamination .

Organometallic Chemistry

The brominated moiety of the compound is useful in organometallic chemistry, particularly in cross-coupling reactions like the Suzuki and Stille reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Free Radical Chemistry

This compound can participate in free radical reactions, such as those initiated by N-bromosuccinimide (NBS). These reactions are crucial for modifying molecules at the benzylic position, which is often a key step in the synthesis of pharmacologically active compounds .

properties

IUPAC Name

3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-4-16(2,3)12-7-8-15(14(17)10-12)19-13-6-5-9-18-11-13;/h7-8,10,13,18H,4-6,9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUUDVVPSCUNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(tert-pentyl)phenyl 3-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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